![molecular formula C20H19N5O2S B2996871 N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1170838-25-1](/img/structure/B2996871.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Design and Synthesis of Novel Inhibitors
Research on thiazole-aminopiperidine hybrids highlights the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of thiazole-based compounds in combating tuberculosis. These compounds show significant activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with antituberculosis activity without cytotoxicity at certain concentrations (Jeankumar et al., 2013).
Antimicrobial and Anticancer Agents
The synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, and their evaluation for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscore the potential of pyrazole derivatives as antimicrobial and anticancer agents. These compounds were synthesized through reactions involving ethyl acetoacetate or 2-(4-methoxybenzylidene)malononitrile, highlighting the versatility of pyrazole-based compounds in drug development (Hassan et al., 2014).
Anti-Inflammatory and Analgesic Agents
Studies on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reveal their application as anti-inflammatory and analgesic agents. These compounds exhibit high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac. This research underscores the potential of thiazole derivatives in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Fluorescent Dyes and Material Science
N-ethoxycarbonylpyrene- and perylene thioamides serve as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores. These compounds exhibit fluorescence in a wide range of wavelengths with high quantum yields, demonstrating their potential in developing new fluorescent dyes for material science applications. The dual fluorescence observed due to excited state proton transfer (ESPT) and intramolecular charge transfer (ICT) excited states in some derivatives highlights the innovative use of thiazole derivatives in creating advanced fluorescent materials (Witalewska et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to exhibit diverse biological activities . They have been used in the synthesis of various drug molecules with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
It’s worth noting that thiazole derivatives have been synthesized as hybrid antimicrobials that combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy . These molecules have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
It’s known that many thiazole derivatives affect the cyclooxygenase (cox) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .
Result of Action
Some thiazole derivatives have shown to create pores in the bacterial cell membranes, displaying faster killing-kinetics towards bacterial cells .
Future Directions
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-3-27-16-7-4-8-17-18(16)23-20(28-17)25(13-14-6-5-10-21-12-14)19(26)15-9-11-22-24(15)2/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNGBSMJKUXXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=NN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

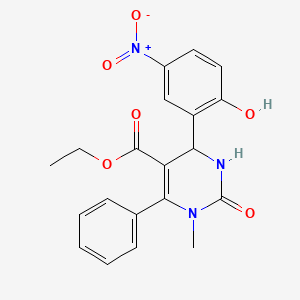
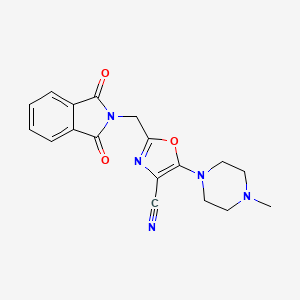


![1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2996797.png)
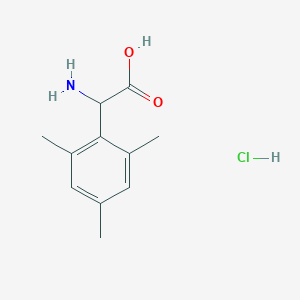
![5'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B2996799.png)
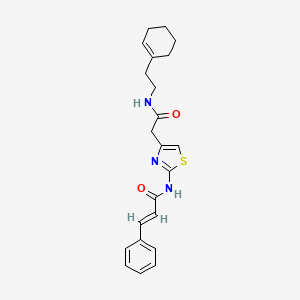
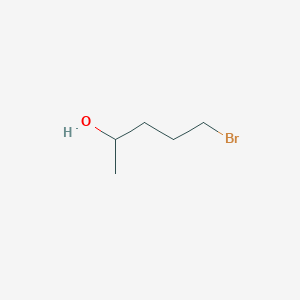
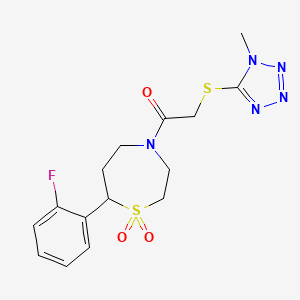
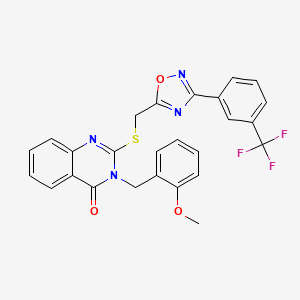

![3-Propan-2-yl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2996807.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2996811.png)